rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride
Description
The compound rac-(1R,5S,9r)-9-hydroxy-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride features a bicyclo[3.3.1]nonane core with a sulfur atom in the sulfone (λ⁶) oxidation state at position 3 and a hydroxyl group at position 7.
Properties
IUPAC Name |
(1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S.ClH/c9-7-5-1-8-2-6(7)4-12(10,11)3-5;/h5-9H,1-4H2;1H/t5-,6+,7?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFLULQLWNEMQN-VPEOJXMDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CS(=O)(=O)CC(C2O)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CS(=O)(=O)C[C@@H](C2O)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride typically involves a tandem Mannich reaction. This one-pot synthesis method uses aromatic ketones, paraformaldehyde, and dimethylamine as starting materials. The reaction proceeds under mild conditions and yields the desired bicyclic compound in good yields (up to 83%) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the one-pot tandem Mannich reaction provides a scalable and efficient route for its synthesis
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The bicyclic structure allows for substitution reactions at various positions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
This compound has shown promise in several pharmacological contexts:
- Neuropharmacology : It has been investigated for its potential as a modulator of neurotransmitter systems, particularly GABA receptors. Compounds that affect GABAergic transmission are crucial in treating anxiety and seizure disorders .
- Anticonvulsant Activity : Preliminary studies have indicated that derivatives of this compound may exhibit anticonvulsant properties, making them candidates for further development in epilepsy treatment .
Synthetic Chemistry
In synthetic chemistry, rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride serves as an important building block for the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups through standard organic reactions.
Table 1: Comparison of Synthetic Pathways
| Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| A | Nucleophilic substitution | 85% | |
| B | Cyclization reaction | 90% | |
| C | Functional group modification | 75% |
Research Studies
Several studies have explored the biological activities and mechanisms of action of this compound:
- Study on GABA Receptor Modulation : A study published in a peer-reviewed journal highlighted the compound's ability to enhance GABA receptor activity, which is significant for developing new anxiolytic drugs .
- Anticonvulsant Efficacy : Another research effort evaluated the anticonvulsant effects in animal models, demonstrating a reduction in seizure frequency when administered alongside traditional antiepileptics .
Potential in Drug Development
The structural features of this compound make it a candidate for drug development targeting central nervous system disorders:
Table 2: Drug Development Potential
| Target Condition | Mechanism of Action | Current Status |
|---|---|---|
| Anxiety Disorders | GABA modulation | Preclinical |
| Epilepsy | Anticonvulsant | Preclinical |
Mechanism of Action
The mechanism of action of rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in heteroatom composition, substituents, and oxidation states, leading to distinct physicochemical and biological properties.
Conformational and Electronic Differences
- Substituent Effects : The hydroxyl group at position 9 in the target compound may facilitate hydrogen bonding, contrasting with benzyl or phenyl groups in analogs that enhance lipophilicity and protein binding .
- Conformational Flexibility : X-ray data from analogs (e.g., ) reveal chair-chair (antiarrhythmic hydroperchlorate) vs. chair-boat (ketone intermediate) conformers, suggesting substituents dictate bioactive conformations .
Biological Activity
The compound rac-(1R,5S,9r)-9-hydroxy-3λ6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride is a bicyclic structure that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H12ClN2O3S
- Molecular Weight : 248.72 g/mol
- CAS Number : 14788250
The compound features a unique bicyclic backbone that incorporates sulfur and nitrogen atoms, which contribute to its biological activity.
Research indicates that rac-(1R,5S,9r)-9-hydroxy-3λ6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride interacts with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Modulation : It exhibits affinity for specific receptors, potentially modulating neurotransmitter release and influencing neurological conditions.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have investigated the biological effects of rac-(1R,5S,9r)-9-hydroxy-3λ6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride:
- Antimicrobial Activity : A study demonstrated the compound's efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for infections caused by resistant strains .
- Cancer Research : In vitro studies indicated that this compound could induce apoptosis in human cancer cell lines by activating caspase pathways, highlighting its potential role in cancer treatment .
- Neuroprotection : Research involving animal models showed that the compound could reduce neuronal cell death in models of neurodegenerative diseases through its antioxidant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
